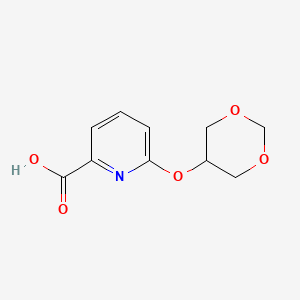

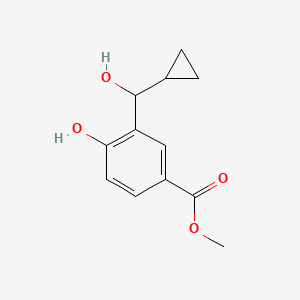

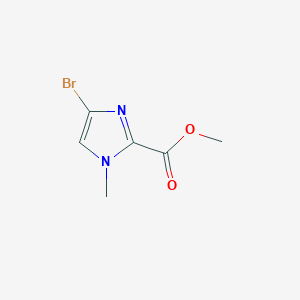

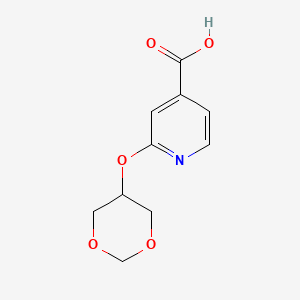

![molecular formula C17H24N2O2 B1394154 Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1167424-93-2](/img/structure/B1394154.png)

Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Overview

Description

“Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” is a chemical compound. It is a type of [3+5] spirocyclic compound, which is relatively simple in structure and has a small molecular weight .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported . These compounds and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .Molecular Structure Analysis

The molecular structure of “Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” involves a spirocyclic structure, which is a type of cyclic compound that features two rings of different sizes sharing one atom .Scientific Research Applications

Medicinal Chemistry: Bioisosteric Replacement

Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate: is a valuable building block in medicinal chemistry, particularly for bioisosteric replacement strategies. It offers a spirocyclic structure that is often used to modulate the physicochemical properties of lead compounds, such as polarity and steric bulk, without significantly altering their molecular shape .

Drug Discovery: Small Molecule Libraries

In drug discovery, this compound is utilized to create diverse small molecule libraries. Its rigid framework and diazaspiro moiety make it an excellent scaffold for generating analogs with varying substituents, aiding in the identification of novel bioactive molecules .

Pharmacokinetics: Improving Metabolic Stability

The incorporation of Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate into drug candidates can improve their metabolic stability. The spirocyclic nature of the compound can hinder enzymatic degradation, leading to a longer half-life in biological systems .

Neuropharmacology: CNS Penetrant Compounds

Due to its lipophilic character and small size, this compound is researched for developing central nervous system (CNS) penetrant drugs. It can cross the blood-brain barrier, making it a potential candidate for treating neurological disorders .

Organic Synthesis: Chiral Auxiliary

This compound serves as a chiral auxiliary in organic synthesis. It can induce chirality in asymmetric reactions, which is crucial for synthesizing enantiomerically pure pharmaceuticals .

Material Science: Polymer Synthesis

In material science, Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is explored as a monomer for polymer synthesis. Its unique structure can lead to polymers with novel properties, such as increased thermal stability or elasticity .

Chemical Biology: Probe Development

Researchers use this compound to develop chemical probes that can selectively bind to biological targets. These probes are essential tools for understanding biological processes and identifying new therapeutic targets .

Peptide Chemistry: Protecting Groups

Finally, in peptide chemistry, it is employed as a protecting group for amino acids during peptide synthesis. Its tert-butyl group can be easily removed under mild acidic conditions, which is advantageous for synthesizing complex peptides .

properties

IUPAC Name |

tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(13-19)10-18(11-17)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCCDRQRHLFSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)